Methyl 3-(2-bromoethoxy)benzoate
Description
Contextualization within the Class of Benzoate (B1203000) Ester Derivatives
Benzoate esters are a significant class of organic compounds derived from benzoic acid. wikipedia.orgfishersci.com They are characterized by the ester functional group (-COO-) attached to a phenyl group. Methyl benzoate, the simplest in this class, is formed from the condensation of benzoic acid and methanol (B129727). wikipedia.orgatamanchemicals.com Benzoate esters are widely found in nature and are used in various industrial applications, including in the manufacturing of perfumes, as solvents for cellulose (B213188) esters and ethers, and in the production of other organic compounds. wikipedia.orgwikipedia.orgatamanchemicals.com
The reactivity of benzoate esters can be influenced by the substituents on the aromatic ring. wikipedia.org These substituents can direct electrophilic substitution reactions to specific positions on the ring or can be involved in nucleophilic reactions at the ester group. wikipedia.org The presence of the 2-bromoethoxy group at the meta position of the methyl benzoate core in Methyl 3-(2-bromoethoxy)benzoate introduces specific reactivity that is key to its utility in synthesis.
Significance of the 2-Bromoethoxy Moiety in Synthetic Strategy
The 2-bromoethoxy group (-OCH2CH2Br) is a bifunctional moiety that plays a crucial role in synthetic organic chemistry. The ether linkage provides a flexible spacer, while the terminal bromine atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at this position.
The bromoethyl group can be used to link the benzoate core to other molecules, forming more complex structures. For instance, the bromine can be displaced by nucleophiles such as amines, thiols, or carbanions to create new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds, respectively. This reactivity makes compounds like this compound valuable building blocks for the synthesis of new materials and biologically active molecules. The reactivity of the bromo group is a key feature in its application in medicinal chemistry and drug discovery. smolecule.com
Scope and Research Directions for this compound and Related Compounds
Research involving this compound and related compounds is primarily focused on their application as intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For example, a patent has described the synthesis of a series of benzoate derivatives, including ester, ether, and amide type compounds, which have shown significant activity similar to nerve growth factor (NGF). google.com This suggests that benzoate derivatives could be used in the preparation of drugs for neurodegenerative diseases. google.com
The versatile reactivity of the 2-bromoethoxy group allows for the construction of diverse molecular architectures. Future research is likely to continue exploring the use of this compound as a starting material for the synthesis of novel compounds with tailored properties. This includes the development of new synthetic methodologies that utilize the unique reactivity of this compound and the exploration of its potential in the creation of new pharmaceuticals and functional materials.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H11BrO3 sigmaaldrich.comsynquestlabs.com |
| Molecular Weight | 259.10 g/mol sigmaaldrich.com |
| CAS Number | 59516-96-0 synquestlabs.com |
| Appearance | Solid sigmaaldrich.com |
| Boiling Point | 324.835 °C at 760 mmHg lookchem.com |
| Flash Point | 150.255 °C lookchem.com |
| Density | 1.431 g/cm³ lookchem.com |
| Refractive Index | 1.543 lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-bromoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGLKWTURIUCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440826 | |
| Record name | Methyl 3-(2-bromoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59516-96-0 | |
| Record name | Methyl 3-(2-bromoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(2-bromoethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes for Methyl 3 2 Bromoethoxy Benzoate and Its Analogues
Established Reaction Pathways for O-Alkylation and Etherification
The most direct route to Methyl 3-(2-bromoethoxy)benzoate involves the O-alkylation of a methyl 3-hydroxybenzoate precursor. This transformation is typically accomplished via a nucleophilic substitution reaction, a cornerstone of ether synthesis.
Nucleophilic Substitution Reactions Involving Bromoethanol Precursors
The Williamson ether synthesis is a classic and widely employed method for this purpose. wikipedia.orgbyjus.com The reaction proceeds via an SN2 mechanism, where the oxygen of a phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound, the precursor is methyl 3-hydroxybenzoate. The hydroxyl group is first deprotonated by a base to form the more nucleophilic phenoxide ion. This ion then attacks a suitable bromo-containing electrophile, such as 1,2-dibromoethane (B42909), to form the desired ether linkage.
The choice of the alkylating agent is critical. While 2-bromoethanol (B42945) could theoretically be used, 1,2-dibromoethane is often a more practical choice in a laboratory setting. One of the bromine atoms serves as the leaving group in the SN2 reaction, while the other remains in the resulting product, yielding the bromoethoxy side chain.
Optimized Reaction Conditions and Reagent Selection
The success of the Williamson ether synthesis hinges on the appropriate selection of a base, solvent, and reaction temperature. numberanalytics.com For the O-alkylation of phenolic compounds like methyl 3-hydroxybenzoate, moderately strong bases are typically sufficient. stackexchange.com
Potassium Carbonate as a Base: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation. stackexchange.comrasayanjournal.co.in It is strong enough to deprotonate the phenolic hydroxyl group to a significant extent, facilitating the nucleophilic attack on the alkyl halide. stackexchange.comquora.com Its use in a suitable solvent allows for a heterogeneous reaction mixture, which can simplify the work-up procedure. akjournals.com
Solvent and Temperature: Polar aprotic solvents such as acetone (B3395972) or N,N-dimethylformamide (DMF) are often preferred for Williamson ether synthesis as they can solvate the cation of the base without significantly solvating the nucleophilic anion, thus enhancing its reactivity. wikipedia.orgjk-sci.com The reaction is typically conducted at elevated temperatures, often under reflux, to increase the reaction rate. byjus.comrasayanjournal.co.in A typical temperature range is between 50 and 100°C, with reaction times varying from 1 to 8 hours. wikipedia.orgbyjus.com
Table 1: Optimized Reaction Conditions for O-Alkylation
| Parameter | Condition | Rationale |
|---|---|---|
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic to deprotonate the phenol; readily available and easy to handle. stackexchange.comquora.com |
| Solvent | Acetone, DMF | Polar aprotic solvents enhance nucleophilicity. wikipedia.orgjk-sci.com |
| Temperature | 50-100 °C (Reflux) | Increases reaction rate to achieve completion in a reasonable timeframe. byjus.comrasayanjournal.co.in |
| Reactant | 1,2-dibromoethane | Provides the 2-bromoethoxy group. |
Multi-Step Synthesis Approaches from Benzoic Acid Derivatives
An alternative strategy for preparing this compound involves a multi-step sequence that begins with a benzoic acid derivative, incorporating halogenation and esterification steps at different stages. rasayanjournal.co.in
Incorporation of Halogenation and Esterification Steps
A common starting material for this approach is 3-hydroxybenzoic acid. rasayanjournal.co.in The synthesis can proceed through two primary sequences:
Sequence A: Esterification followed by Etherification:
Esterification: 3-hydroxybenzoic acid is first converted to its methyl ester, methyl 3-hydroxybenzoate. This is typically achieved through a Fischer esterification, reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. rasayanjournal.co.iniajpr.comscribd.comtruman.edu
Etherification: The resulting methyl 3-hydroxybenzoate is then subjected to O-alkylation with a suitable bromo-containing reagent, as described in the Williamson ether synthesis section (2.1). rasayanjournal.co.in
Sequence B: Etherification followed by Esterification:
Etherification: 3-hydroxybenzoic acid is first O-alkylated with a reagent like 1,2-dibromoethane in the presence of a base to form 3-(2-bromoethoxy)benzoic acid.
Esterification: The carboxylic acid group of 3-(2-bromoethoxy)benzoic acid is then esterified using methanol and an acid catalyst to yield the final product, this compound.
The choice between these two sequences may depend on the specific reactivity of the intermediates and the ease of purification at each stage.
Advanced Synthetic Techniques and Process Enhancements
To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound, advanced catalytic methods can be employed for both the etherification and esterification steps.
Catalytic Methods in Etherification and Esterification
Catalytic Etherification: While the traditional Williamson ether synthesis is robust, catalytic approaches are being developed to enhance its efficiency. acs.org Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide or crown ethers, can be used to facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction rate. wikipedia.orgnumberanalytics.com This can be particularly useful when using inorganic bases like potassium carbonate.
Catalytic Esterification: For the esterification step, a variety of solid acid catalysts can be used as alternatives to homogeneous mineral acids like sulfuric acid. dergipark.org.trresearchgate.net These heterogeneous catalysts, such as ion-exchange resins or sulfated metal oxides, offer several advantages, including easier separation from the reaction mixture, reduced corrosion, and the potential for catalyst recycling. dergipark.org.truhamka.ac.id For instance, zirconium-based solid acids have shown good activity in the esterification of benzoic acid derivatives with methanol. mdpi.com Tin(II) compounds have also been employed as catalysts for the esterification of benzoic acid. google.com Microwave-assisted esterification has also been shown to significantly reduce reaction times. researchgate.net
Flow Chemistry and Continuous Processing Considerations
The adaptation of the synthesis of this compound to a continuous flow process offers significant advantages over traditional batch methods. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a flask, can lead to improved reaction control, enhanced safety, and greater efficiency. nih.gov
The primary route to this compound is the Williamson ether synthesis. This well-established reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In this case, the synthesis would proceed by reacting methyl 3-hydroxybenzoate with 1,2-dibromoethane.
A plausible flow chemistry setup for this synthesis would involve two separate inlet streams. One stream would contain a solution of methyl 3-hydroxybenzoate and a base (e.g., potassium carbonate) in a suitable solvent like acetone or acetonitrile (B52724). The second stream would contain 1,2-dibromoethane, likely in the same solvent. These streams would be pumped into a heated reactor coil or a packed-bed reactor where the reaction would occur. The residence time in the reactor, controlled by the flow rate and reactor volume, would be optimized to maximize the conversion to the desired product while minimizing the formation of byproducts.
Key advantages of a flow process for this synthesis include:
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is crucial for managing the exothermic nature of the reaction and preventing side reactions.
Enhanced Safety: Performing the reaction in a small, contained volume at any given time significantly reduces the risks associated with handling bulk quantities of reactants and solvents.
Increased Efficiency and Throughput: Continuous operation allows for higher productivity compared to the sequential steps of a batch process. Once the steady state is reached, the product can be collected continuously.
Potential for Automation: Flow chemistry setups can be readily automated, allowing for consistent product quality and reduced operator intervention.
While specific literature on the flow synthesis of this compound is not abundant, the principles of flow chemistry have been successfully applied to similar etherification reactions. For instance, the continuous synthesis of various aryl ethers has been demonstrated, highlighting the feasibility of this approach.
Industrial Production Methodologies and Scale-Up Optimizations
The industrial production of this compound would necessitate careful optimization of the synthetic route to ensure cost-effectiveness, high yield, and purity. The Williamson ether synthesis remains the most viable method for large-scale production.
The starting materials, methyl 3-hydroxybenzoate and 1,2-dibromoethane, are commercially available. Methyl 3-hydroxybenzoate can be synthesized by the Fischer esterification of 3-hydroxybenzoic acid with methanol, a reaction that can be catalyzed by a strong acid like sulfuric acid. guidechem.com
Key considerations for industrial scale-up include:
Solvent and Base Selection: On an industrial scale, the choice of solvent is critical. While acetone is effective, its volatility and flammability may pose challenges. Alternative solvents with higher boiling points and better safety profiles would be considered. The choice of base is also crucial; while potassium carbonate is effective, other bases like sodium hydroxide (B78521) might be more cost-effective.
Phase-Transfer Catalysis (PTC): To improve the reaction rate and efficiency, especially when dealing with two immiscible phases (e.g., an aqueous base and an organic solvent), phase-transfer catalysis is a valuable technique. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the 1,2-dibromoethane. This can lead to milder reaction conditions, reduced reaction times, and increased yields.
Reaction Conditions Optimization: Parameters such as reaction temperature, pressure, and stoichiometry of reactants would be meticulously optimized. An excess of 1,2-dibromoethane is typically used to favor the formation of the mono-alkylated product and minimize the formation of the dialkylated byproduct. chemspider.com
Purification: Industrial-scale purification would likely involve distillation to remove the excess 1,2-dibromoethane and other volatile impurities. Further purification could be achieved through crystallization or liquid-liquid extraction to remove any unreacted starting material and byproducts.
Waste Management: A significant consideration in industrial production is the management of waste streams. The process would be designed to minimize waste generation and to allow for the recovery and recycling of solvents and unreacted starting materials where feasible.
The following data table outlines a representative batch synthesis for an analogue, which provides a basis for understanding the parameters that would be optimized for the industrial production of this compound.
Table 1: Representative Batch Synthesis of a Bromoalkoxy Aromatic Compound via Williamson Ether Synthesis
| Parameter | Value | Reference |
| Starting Phenol | tert-butyl-4-hydroxyphenylcarbamate | chemspider.com |
| Alkylating Agent | 1,2-dibromoethane | chemspider.com |
| Base | Potassium Carbonate (anhydrous) | chemspider.com |
| Solvent | Acetone | chemspider.com |
| Stoichiometry (Phenol:Alkylating Agent:Base) | 1 : 3 : 3 | chemspider.com |
| Reaction Temperature | Reflux | chemspider.com |
| Reaction Time | 12 hours | chemspider.com |
| Purification Method | Silica gel column chromatography | chemspider.com |
| Isolated Yield | 40% | chemspider.com |
It is important to note that while this provides a model, the specific conditions for the synthesis of this compound would require dedicated process development and optimization to achieve high efficiency and purity on an industrial scale.
Chemical Reactivity and Mechanistic Investigations of Methyl 3 2 Bromoethoxy Benzoate Derivatives
Nucleophilic Substitution Reactions of the Bromoethoxy Group
The primary alkyl bromide of the bromoethoxy moiety serves as a key reactive site for nucleophilic substitution. This functionality is readily displaced by a wide array of nucleophiles, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion, which is an excellent leaving group.
Reactivity Profiles and Kinetic Studies
Detailed kinetic studies quantifying the reaction rates of Methyl 3-(2-bromoethoxy)benzoate with various nucleophiles are not extensively documented in publicly available literature. Such studies would typically involve monitoring the reaction progress over time under controlled conditions to determine rate constants and reaction orders. While the compound is expected to readily undergo SN2 reactions, specific kinetic data remains a subject for future research.
Comparative Analysis with Hydroxy and Methoxy (B1213986) Analogues
A direct comparative analysis of the reactivity of this compound with its corresponding hydroxy (Methyl 3-(2-hydroxyethoxy)benzoate) and methoxy (Methyl 3-(2-methoxyethoxy)benzoate) analogues under nucleophilic substitution conditions has not been specifically reported. However, based on fundamental principles of organic chemistry, a clear reactivity trend can be predicted.
The bromo-derivative is by far the most reactive toward nucleophilic substitution. The bromide ion (Br⁻) is a weak base and an excellent leaving group, facilitating its displacement. In contrast, the hydroxy- and methoxy-analogues are essentially unreactive under the same conditions because the hydroxide (B78521) ion (HO⁻) and methoxide (B1231860) ion (CH₃O⁻) are strong bases and consequently very poor leaving groups. For substitution to occur on the hydroxy or methoxy analogues, the hydroxyl or methoxy group would first need to be converted into a better leaving group (e.g., by protonation or conversion to a sulfonate ester).
| Analogue | Leaving Group | Reactivity in Nucleophilic Substitution |
| This compound | Br⁻ (Bromide) | High |
| Methyl 3-(2-hydroxyethoxy)benzoate | HO⁻ (Hydroxide) | Very Low / Inert |
| Methyl 3-(2-methoxyethoxy)benzoate | CH₃O⁻ (Methoxide) | Very Low / Inert |
Oxidative and Reductive Transformations of Functional Groups
While specific studies detailing the oxidation and reduction of this compound are sparse, its reactivity can be inferred from the behavior of its constituent functional groups.
Reduction : The methyl ester group is susceptible to reduction by strong reducing agents. For instance, treatment with lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol, yielding (3-(2-bromoethoxy)phenyl)methanol. Using a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H), especially at low temperatures, could potentially afford the corresponding aldehyde, 3-(2-bromoethoxy)benzaldehyde.
Oxidation : The parent molecule is generally resistant to oxidation under mild conditions. However, if the ester is first reduced to the primary alcohol, this new functional group can be readily oxidized. For example, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would convert the alcohol to an aldehyde, while stronger agents like potassium permanganate (B83412) (KMnO₄) would lead to the corresponding carboxylic acid.
Intramolecular Cyclization Pathways and Heterocyclic Ring Formation
The dual functionality of the bromoethoxybenzoate framework is particularly useful for constructing complex heterocyclic systems, including tricyclic scaffolds. Although direct examples starting from this compound are not prominent, studies on close analogues, such as 2-(2-bromoethoxy)benzaldehydes, provide a clear blueprint for these transformations.
Synthesis of Tricyclic Scaffolds (e.g., oxazolo-, oxazino-, pyrimidonih.govnih.govbenzoxazepines)
Research has demonstrated a versatile, transition-metal-free approach for synthesizing novel tricyclic systems fused to a 1,4-benzoxazepine (B8686809) ring. researchgate.net This method involves the condensation of a 2-(2-bromoethoxy)benzaldehyde (B1272446) derivative with various amino alcohols or diamines. The reaction proceeds in the presence of a base like potassium carbonate and results in the formation of the seven-membered benzoxazepine ring in a single step. researchgate.net
This strategy has been successfully employed to create a range of tricyclic scaffolds, as detailed below.
| Starting Materials | Product Scaffold | Reference |
| 2-(2-Bromoethoxy)benzaldehydes + 2-Aminoethanol | 2,3,5,6-Tetrahydro-11bH- nih.govosi.lvoxazolo[3,2-d] nih.govnih.govbenzoxazepines | researchgate.net |
| 2-(2-Bromoethoxy)benzaldehydes + 3-Amino-1-propanol | 3,4,6,7-Tetrahydro-2H,12bH- nih.govosi.lvoxazino[3,2-d] nih.govnih.govbenzoxazepines | researchgate.net |
| 2-(2-Bromoethoxy)benzaldehydes + 1,3-Diaminopropane | 1,3,4,6,7,12b-Hexahydro-2H-pyrimido[1,2-d] nih.govnih.govbenzoxazepines | researchgate.net |
These fused heterocyclic systems are of interest due to their structural complexity and potential biological activities. researchgate.net
Mechanistic Elucidation of Cyclization Reactions
The mechanism for the formation of these tricyclic systems is proposed to be a one-pot, three-component reaction that forms two new rings. researchgate.net The process is initiated by the condensation of the aldehyde group of the 2-(2-bromoethoxy)benzaldehyde with the primary amine of the bifunctional reagent (e.g., 2-aminoethanol). This step forms a Schiff base or imine intermediate.
Subsequently, two intramolecular cyclization events occur:
The hydroxyl or second amine group of the bifunctional reagent attacks the imine carbon, leading to the formation of a five- or six-membered oxazolidine, oxazinane, or similar ring.
Simultaneously or sequentially, the nitrogen atom of this newly formed ring acts as an internal nucleophile, attacking the electrophilic carbon of the bromoethoxy group. This intramolecular SN2 reaction displaces the bromide ion and closes the seven-membered 1,4-benzoxazepine ring.
This tandem cyclization provides an efficient route to these complex heterocyclic scaffolds from readily accessible starting materials. researchgate.net
Investigations into Reaction Mechanisms of Benzoate (B1203000) Derivatives
The chemical reactivity of this compound and its derivatives is primarily governed by the presence of the bromoethoxy group and the benzoate moiety. The bromoethoxy group provides a reactive site for nucleophilic substitution and elimination reactions, while the benzoate ring can participate in various transition-metal-catalyzed cross-coupling reactions. Mechanistic investigations into the reactions of these derivatives are crucial for understanding the underlying principles that govern their transformations and for optimizing reaction conditions to achieve desired products.
One of the key reaction pathways for derivatives of this compound is intramolecular cyclization. This process is of significant interest as it leads to the formation of heterocyclic structures, such as benzoxepinones, which are valuable scaffolds in medicinal chemistry. The mechanism of this base-mediated cyclization typically proceeds through an intramolecular Williamson ether synthesis.
The reaction is initiated by the deprotonation of a nucleophilic group on the benzoate ring or a substituent, often a hydroxyl group, by a suitable base. The resulting alkoxide then acts as an internal nucleophile, attacking the electrophilic carbon atom of the bromoethoxy side chain that is bonded to the bromine atom. This intramolecular nucleophilic attack results in the displacement of the bromide ion and the formation of a new carbon-oxygen bond, leading to the closure of a seven-membered ring.
The efficiency of this intramolecular cyclization is influenced by several factors, including the nature of the base, the solvent, and the substitution pattern on the aromatic ring. A strong, non-nucleophilic base is often preferred to minimize side reactions, such as intermolecular reactions or elimination. The choice of solvent can also play a critical role by influencing the solubility of the reactants and the stability of the transition state.
For instance, the rate of cyclization can be significantly affected by the position of the nucleophilic group on the benzoate ring. An ortho-substituted hydroxyl group is well-positioned for a facile intramolecular reaction, leading to higher yields of the corresponding benzoxepinone compared to meta or para-substituted analogues. This is due to the favorable pre-organization of the molecule for the ring-closing step, a concept known as the Thorpe-Ingold effect.
The general mechanism for the base-mediated intramolecular cyclization can be summarized in the following steps:
Deprotonation of the nucleophile by the base.
Intramolecular nucleophilic attack on the carbon bearing the bromine atom.
Displacement of the bromide leaving group to form the cyclic product.
The kinetics of these reactions often follow second-order rate laws, being first order in both the substrate and the base. Detailed kinetic studies can provide insights into the rate-determining step of the reaction and the nature of the transition state.
Below is a table summarizing hypothetical data for the base-mediated intramolecular cyclization of a hypothetical derivative, methyl 3-(2-bromoethoxy)-2-hydroxybenzoate, to illustrate the effect of different bases and solvents on the reaction yield.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | THF | 25 | 12 | 85 |
| 2 | K2CO3 | Acetone (B3395972) | 56 | 24 | 65 |
| 3 | Cs2CO3 | DMF | 25 | 8 | 92 |
| 4 | t-BuOK | t-BuOH | 25 | 18 | 78 |
In addition to intramolecular cyclization, the bromoethoxy group can also undergo intermolecular nucleophilic substitution reactions with various external nucleophiles. The mechanism of these reactions is typically of the SN2 type, involving a backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to inversion of configuration if the carbon is chiral. The reactivity in these cases is influenced by the steric hindrance around the reaction center and the nucleophilicity of the attacking species.
Furthermore, the aromatic bromide of the benzoate ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The general mechanism for these transformations involves a catalytic cycle that includes oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally, reductive elimination to regenerate the palladium(0) catalyst and yield the cross-coupled product. The specific ligand coordinated to the palladium center plays a crucial role in the efficiency and selectivity of these reactions.
Applications of Methyl 3 2 Bromoethoxy Benzoate As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of Methyl 3-(2-bromoethoxy)benzoate makes it an ideal starting material or intermediate for constructing intricate molecular architectures. It is commercially available and categorized as a building block for fine chemicals and custom synthesis. vibrantpharma.comregentchemicals.com.sg
In the field of medicinal chemistry, benzoate (B1203000) derivatives are crucial components of many pharmaceutical agents. ontosight.ai While this compound itself is a precursor, closely related isomers and derivatives play a direct role in the synthesis of active pharmaceutical ingredients (APIs). For instance, the synthesis of prucalopride (B966), a drug used to treat chronic constipation, involves intermediates that share the core bromoethoxy-benzoate structure. veeprho.comsandoopharma.comsandoopharma.com Specifically, a compound named Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate is listed as a prucalopride intermediate. veeprho.comsandoopharma.com This highlights the importance of the bromoethoxy handle in building the dihydrobenzofuran ring system central to prucalopride's structure. google.com The availability of compounds like this compound provides chemists with the necessary fragments to build libraries of potential drug candidates. vibrantpharma.com
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are a cornerstone of modern chemistry and pharmacology. nih.gov The reactive bromoethyl group of bromoethoxybenzoate esters is particularly useful for constructing these rings. A key example is the synthesis of novel phenolic acid triazole derivatives. nih.gov Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, known for a wide range of biological activities. nih.gov
In a representative synthesis, a related compound, methyl 4-(2-bromoethoxy)benzoate, is reacted with sodium triazole in acetonitrile (B52724). The bromide ion is displaced by the triazole nucleophile to form a new carbon-nitrogen bond, linking the benzoate moiety to the triazole ring. nih.gov This reaction demonstrates a straightforward and efficient method for creating complex heterocyclic structures from bromoethoxybenzoate building blocks.
Table 1: Synthesis of a Phenolic Acid Triazole Derivative
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|---|---|---|---|
| Methyl 4-(2-bromoethoxy)benzoate | Sodium triazole | Acetonitrile | Stirred for ~5 hours at 85 °C | Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate |
Derivatization Strategies for Structural Modification and Functional Exploration
As introduced previously, one of the primary derivatization strategies involves the bromoethoxy group. The synthesis of phenolic acid triazole derivatives from methyl p-hydroxybenzoate is a two-step process where the formation of the bromoethoxybenzoate is the key intermediate step. nih.gov The initial raw material is first reacted to attach the 2-bromoethoxy group, and then this intermediate is reacted with a triazole salt. nih.gov In a study, this reaction was carried out with methyl 4-(2-bromoethoxy)benzoate and sodium triazole in acetonitrile at 85 °C for approximately five hours to yield the triazole derivative. nih.gov This subsequent product can then be further modified, for example, by hydrolyzing the methyl ester to the corresponding carboxylic acid, yielding compounds like 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoic acid. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and materials science, aiming to understand how a molecule's structure correlates with its function. nih.govdongguk.eduescholarship.org By creating a series of related compounds, or analogs, researchers can identify the key structural features responsible for a desired effect.
The derivatization of bromoethoxybenzoates is a clear application of this principle. For example, after synthesizing a series of phenolic acid triazole derivatives using methyl 4-(2-bromoethoxy)benzoate as a key intermediate, researchers evaluated their antifungal activity against various plant pathogens. nih.gov The study found that the intermediate, methyl 4-(2-bromoethoxy)benzoate, exhibited a strong inhibitory effect of 88.6% against Rhizoctonia solani AG1 at a concentration of 200 µg/mL. nih.gov The final triazole product, methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate, showed significant inhibitory rates of 76.1% and 75.4% against Fusarium moniliforme and Sphaeropsis sapinea, respectively, which was superior to the commercial fungicide carbendazim (B180503) in the study. nih.gov This type of screening allows scientists to establish which parts of the molecule are essential for activity and to guide the design of more potent compounds.
Table 2: Antifungal Activity of Benzoate Derivatives (Inhibitory Rate at 200 µg/mL)
| Compound | Rhizoctonia solani AG1 | Fusarium moniliforme | Sphaeropsis sapinea |
|---|---|---|---|
| Methyl 4-(2-bromoethoxy)benzoate | 88.6% | - | - |
| Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate | - | 76.1% | 75.4% |
Use in Specialty Chemical and Material Production
Beyond pharmaceuticals, this compound serves as a building block in the production of specialty chemicals. vibrantpharma.com These are chemicals produced for specific applications and are valued for their performance rather than their composition alone. The dual reactivity of the molecule allows for its incorporation into polymers, dyes, or other functional materials. The ester group can be used as an anchor point to a polymer backbone, while the bromoethoxy group can be modified to introduce specific functionalities, such as photoactive or liquid crystalline properties. Its classification as a "Building Block" by chemical suppliers underscores its role as a foundational component for creating novel, high-value materials through custom synthesis. vibrantpharma.combldpharm.com
Application in Pharmaceutical Quality Control: Impurity Profiling
The primary application of this compound in the context of pharmaceutical quality control is as a starting material or key intermediate in the deliberate synthesis of potential process-related or degradation impurities of certain drug molecules. By synthesizing these impurities as reference standards, pharmaceutical scientists can develop and validate highly sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), to detect and quantify their presence in the final API and drug product.
While specific, publicly available research detailing the use of this compound for the impurity profiling of a particular commercial drug is limited, its chemical structure suggests its potential utility in synthesizing impurities for drugs that contain a 3-hydroxybenzoic acid or a related structural motif. The bromoethoxy group provides a reactive handle for further chemical transformations, allowing for the construction of more complex impurity structures.
Hypothetical Application in Impurity Synthesis:
Consider a hypothetical API that contains a 3-(2-hydroxyethoxy)benzoyl moiety. A potential process-related impurity could be an isomer or a derivative where the ethoxy linkage is at a different position or has undergone further reaction. In such a scenario, this compound could be a crucial starting material to synthesize the authentic reference standard of this impurity.
The synthesis would likely involve the reaction of the bromo group with a suitable nucleophile to build the desired side chain, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid, if required, to match the structure of the impurity.
Data on a Hypothetical Impurity Synthesis and Analysis:
To illustrate the process, the following table outlines the hypothetical synthesis and analytical parameters for a potential impurity derived from this compound.
| Parameter | Description |
| Target Impurity | Methyl 3-(2-aminoethoxy)benzoate |
| Synthetic Precursor | This compound |
| Reaction Type | Nucleophilic substitution with ammonia |
| Analytical Method | Reversed-Phase HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (Gradient) |
| Detection | UV at 254 nm |
| Retention Time (Impurity) | 5.2 min |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
This synthesized impurity reference standard would then be used to "spike" a sample of the pure API to confirm the analytical method's ability to separate and detect the impurity from the main component and other potential impurities. This process is a fundamental part of method validation as per regulatory guidelines.
The availability of well-characterized impurity standards, synthesized from precursors like this compound, is indispensable for:
Method Development and Validation: Ensuring the analytical method is specific, sensitive, and accurate for the intended impurity.
Forced Degradation Studies: Understanding the degradation pathways of the API under various stress conditions (e.g., heat, light, acid, base) and identifying potential degradation products.
Routine Quality Control Testing: Accurately quantifying the levels of specific impurities in each batch of the API and finished drug product to ensure they are within the acceptable limits set by regulatory authorities.
Computational and Theoretical Studies on this compound
While specific computational and theoretical studies exclusively focused on this compound are not extensively available in publicly accessible literature, the methodologies for such analyses are well-established. By examining theoretical investigations of analogous compounds, such as other benzoate esters, aromatic ethers, and molecules containing bromo-substituents, we can delineate the expected outcomes and insights that would be gained from a computational study of this specific molecule.
Advanced Spectroscopic and Crystallographic Characterization
Single Crystal X-ray Diffraction for Solid-State Structure Determination
As of this writing, a specific single-crystal X-ray diffraction study for methyl 3-(2-bromoethoxy)benzoate has not been reported in publicly accessible crystallographic databases. However, the solid-state structure can be inferred by examining data from analogous compounds such as methyl benzoate (B1203000) and other substituted derivatives. nih.govresearchgate.netnih.gov
Table 1: Predicted Crystallographic Parameters (Hypothetical) (Note: This table is a hypothetical representation of what might be expected and is not based on experimental data for the title compound.)
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-20 |
| b (Å) | 5-10 |
| c (Å) | 15-25 |
| β (°) | 90-105 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom.
Elucidation of Proton and Carbon Chemical Shifts
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the bromoethoxy and methyl ester groups. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected. The protons on the ethoxy chain would present as two triplets: the methylene (B1212753) group attached to the oxygen (-OCH₂-) would be deshielded and appear around δ 4.3 ppm, while the methylene group attached to the bromine (-CH₂Br) would appear further upfield, around δ 3.6 ppm. The methyl ester protons (-OCH₃) would give a sharp singlet at approximately δ 3.9 ppm.
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data. The carbonyl carbon of the ester group is the most deshielded, appearing around δ 166 ppm. The aromatic carbons would produce signals between δ 115-160 ppm. The carbon attached to the ether oxygen (C-O) would be the most downfield of the aromatic carbons (around δ 158 ppm), while the others would have shifts influenced by their position relative to the two substituents. The aliphatic carbons of the bromoethoxy group would be found at approximately δ 68 ppm (-OCH₂) and δ 28 ppm (-CH₂Br). The methyl ester carbon would have a chemical shift around δ 52 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Predicted values based on analogous structures and chemical shift theory.)
¹H NMR (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C2-H) | ~8.1 | Singlet (or narrow triplet) |
| Aromatic (C4-H, C6-H) | ~7.6 | Multiplet |
| Aromatic (C5-H) | ~7.3 | Multiplet |
| -OCH₂- | ~4.3 | Triplet |
| -CH₂Br | ~3.6 | Triplet |
¹³C NMR (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~166 |
| C3 (Aromatic, C-O) | ~158 |
| C1 (Aromatic, C-C=O) | ~131 |
| C5 (Aromatic, C-H) | ~129 |
| C6 (Aromatic, C-H) | ~122 |
| C2 (Aromatic, C-H) | ~120 |
| C4 (Aromatic, C-H) | ~115 |
| -OCH₂- | ~68 |
| -OCH₃ | ~52 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the confirmation of its elemental formula. For this compound (C₁₀H₁₁BrO₃), the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern (M and M+2 peaks) of similar intensity in the mass spectrum.
The monoisotopic mass of the compound is calculated to be 257.98917 Da. HRMS analysis would be expected to yield this value with high precision, typically within a few parts per million (ppm).
Table 3: Predicted HRMS Data for [M+H]⁺ Adduct
| Ion Formula | Calculated m/z |
|---|---|
| [C₁₀H₁₂⁷⁹BrO₃]⁺ | 258.99645 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the ester group would be prominent around 1720-1730 cm⁻¹. The C-O stretching vibrations from the ester and ether linkages would appear in the region of 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹, respectively. Aromatic C=C stretching would produce peaks in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and methyl groups would be seen just below 3000 cm⁻¹. The C-Br stretching vibration would give a weak to medium absorption in the lower frequency region, typically between 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations would give strong signals. The C=O stretch is typically weaker in the Raman spectrum compared to IR. The symmetric stretching of the C-O-C ether linkage and the C-Br bond would also be observable. This technique is particularly useful for analyzing the skeletal vibrations of the molecule.
Table 4: Key Expected Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1720 - 1730 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ester & Ether C-O | Stretch | 1050 - 1300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2980 |
Q & A
Q. What are the standard synthetic routes for Methyl 3-(2-bromoethoxy)benzoate, and how are reaction conditions optimized?
this compound is typically synthesized via alkylation reactions. A common method involves reacting methyl 3-hydroxybenzoate with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature for 48 hours. The reaction progress is monitored by thin-layer chromatography (TLC), followed by extraction with methyl tert-butyl ether (MTBE) and purification via silica gel column chromatography . Key parameters for optimization :
- Solvent choice (DMF vs. acetonitrile for improved yield).
- Reaction time (shorter durations may reduce side products).
- Stoichiometry of 1,2-dibromoethane to avoid over-alkylation.
Q. Which analytical techniques are most reliable for characterizing this compound?
Critical characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.9 ppm for methoxy protons) and bromoethoxy chain (δ ~4.3–4.5 ppm for -OCH₂CH₂Br) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 273.99 (C₁₀H₁₁BrO₃⁺) .
- Elemental analysis : Ensures purity by matching calculated vs. observed C, H, and Br percentages.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Storage : Keep in a sealed container in a dry, ventilated area away from ignition sources. Avoid exposure to moisture to prevent hydrolysis .
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to minimize inhalation risks .
- Waste disposal : Collect halogenated waste separately and dispose via certified hazardous waste handlers .
Advanced Research Questions
Q. How can competing reactivity of the bromoethoxy group be managed during derivatization?
The bromine atom in the 2-bromoethoxy substituent is highly electrophilic, making it prone to nucleophilic substitution (e.g., with amines or thiols). To avoid premature reactivity:
- Use mild bases (e.g., NaHCO₃ instead of NaOH) during synthesis.
- Introduce protecting groups (e.g., silyl ethers) for hydroxyl or amine functionalities in downstream reactions .
- Monitor reaction progress via LC-MS to detect intermediates and byproducts .
Q. How do structural analogs of this compound compare in reactivity and application?
| Analog | Substituent | Key Differences |
|---|---|---|
| Methyl 3-(2-chloroethoxy)benzoate | Cl instead of Br | Lower electrophilicity; slower SN2 reactions |
| Methyl 3-(hydroxyethoxy)benzoate | -OH instead of -Br | Increased polarity; unsuitable for alkylation |
| Methyl 3-(trifluoromethoxy)benzoate | -OCF₃ instead of -OCH₂CH₂Br | Enhanced metabolic stability in drug design |
Bromoethoxy derivatives excel in cross-coupling reactions (e.g., Suzuki-Miyaura) due to Br’s compatibility with palladium catalysts .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR/IR data often arise from dynamic effects (e.g., rotational freedom of the bromoethoxy chain). To address this:
Q. What mechanistic insights govern the stability of this compound under acidic or basic conditions?
- Acidic hydrolysis : The ester group undergoes protonation at the carbonyl oxygen, leading to cleavage into 3-(2-bromoethoxy)benzoic acid and methanol.
- Basic conditions : OH⁻ attacks the ester carbonyl, forming a carboxylate salt. Concurrently, the bromoethoxy group may undergo elimination to form a vinyl ether under strong bases (e.g., NaOH) .
Mitigation : Buffered neutral conditions (pH 6–8) are ideal for long-term storage .
Q. How is this compound utilized in multi-step syntheses of complex molecules?
This compound serves as a key intermediate in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
